4,5-Dichlorothieno[2,3-d]pyrimidine
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Overview
Description
“4,5-Dichlorothieno[2,3-d]pyrimidine” is an organic compound that belongs to the family of pyrimidine molecules . It has a molecular weight of 206.07 .
Molecular Structure Analysis
The molecular structure of “4,5-Dichlorothieno[2,3-d]pyrimidine” is represented by the Inchi Code: 1S/C6H3Cl2N2S/c7-3-1-11-6-4(3)5(8)9-2-10-6/h1-2,11H
. This compound contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Synthesis of New Pyrimidine Derivatives
- Application Summary: 4,5-Dichlorothieno[2,3-d]pyrimidine is used in the synthesis of new pyrimidine derivatives. These derivatives are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
- Methods of Application: The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
- Results: The introduction of the hydrophobic groups phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance affinity .
2. Antimicrobial Activity of Pyrimidine Derivatives
- Application Summary: Pyrimidine derivatives, including those of 4,5-Dichlorothieno[2,3-d]pyrimidine, have been found to possess potential antimicrobial properties .
- Results: The results are not specified in the source, but the implication is that these compounds have shown promise in antimicrobial applications .
3. Anti-Tumor Activity
- Application Summary: Thieno[2,3-d]-pyrimidin-4-amine derivatives, which can be synthesized from 4,5-Dichlorothieno[2,3-d]pyrimidine, have been associated with anti-tumor activity .
- Results: The results are not specified in the source, but the implication is that these compounds have shown promise in anti-tumor applications .
4. Synthesis of Pyrimidopyrimidines
- Application Summary: Pyrimidopyrimidines, which can be synthesized from 4,5-Dichlorothieno[2,3-d]pyrimidine, attract considerable attention due to their high potential for application in medicinal chemistry .
- Results: The results are not specified in the source, but the implication is that these compounds have shown promise in medicinal chemistry applications .
5. Synthesis of Thiofuran Siamese
- Application Summary: 4,5-Dichlorothieno[2,3-d]pyrimidine is used in the synthesis of thiofuran siamese, a potential new medicine for anticarcinogen .
- Results: The results are not specified in the source, but the implication is that these compounds have shown promise in anticarcinogen applications .
6. Synthesis of Nucleophilic Substitution Pyrimidines
- Application Summary: 4,5-Dichlorothieno[2,3-d]pyrimidine is used in the synthesis of nucleophilic substitution pyrimidines. These pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
- Methods of Application: The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
- Results: The introduction of the hydrophobic groups phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance affinity .
Safety And Hazards
The safety information for “4,5-Dichlorothieno[2,3-d]pyrimidine” includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
properties
IUPAC Name |
4,5-dichlorothieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-3-1-11-6-4(3)5(8)9-2-10-6/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGELLYDZWYBYEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)N=CN=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577889 |
Source
|
Record name | 4,5-Dichlorothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichlorothieno[2,3-d]pyrimidine | |
CAS RN |
137240-10-9 |
Source
|
Record name | 4,5-Dichlorothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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